(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine
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Overview
Description
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated amine compound that features a tetrahydrofuran ring Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and trifluoroacetaldehyde.
Reaction Conditions: The key steps involve the formation of the tetrahydrofuran ring and the introduction of the trifluoroethylamine group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and cyclization.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry. The tetrahydrofuran ring provides structural rigidity and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine: can be compared with other fluorinated amines and tetrahydrofuran derivatives.
Fluorinated Amines: Compounds like 2,2,2-trifluoroethylamine and 2,2,2-trifluoro-1-phenylethanamine share similar properties but differ in their specific applications and reactivity.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-2-methanol have different functional groups but share the tetrahydrofuran ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated amine compound notable for its unique structural features, which include a trifluoromethyl group and a tetrahydrofuran moiety. These characteristics may influence its biological activity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C6H11ClF3NO, with a molecular weight of 205.60 g/mol. The trifluoromethyl group is known to enhance metabolic stability and alter pharmacokinetics in various compounds.
Property | Value |
---|---|
Molecular Formula | C6H11ClF3NO |
Molecular Weight | 205.60 g/mol |
Unique Features | Trifluoromethyl group, Tetrahydrofuran moiety |
Pharmacological Properties
Research indicates that this compound may exhibit significant pharmacological properties. Compounds with trifluoromethyl groups often demonstrate enhanced interactions with biological targets due to their unique electronic properties.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, although detailed mechanisms remain to be elucidated.
- Metabolic Stability : The presence of the trifluoromethyl group is associated with increased metabolic stability compared to non-fluorinated analogs.
The mechanisms by which this compound exerts its biological effects are not fully characterized. However, compounds with similar structures often engage in:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Possible modulation of neurotransmitter receptors or ion channels.
Case Studies
Several studies have explored the biological activity of related compounds and provided insights applicable to this compound.
Study 1: Pharmacokinetics and Metabolism
A study investigating the pharmacokinetics of fluorinated amines demonstrated that the introduction of trifluoromethyl groups significantly altered absorption and distribution profiles in vivo. This suggests that this compound may exhibit similar enhancements in bioavailability and tissue distribution.
Study 2: Interaction with Biological Targets
Research on structurally similar compounds has shown that trifluoromethyl-containing amines can effectively inhibit certain enzymes linked to disease pathways. For example, a related compound was found to inhibit a key enzyme involved in cancer cell proliferation.
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2/t4?,5-/m1/s1 |
InChI Key |
YHDUNAWVOZKFKD-BRJRFNKRSA-N |
Isomeric SMILES |
C1CC(OC1)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)N |
Origin of Product |
United States |
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